5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride
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Overview
Description
5-(2-Amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, an amino group, and a hydroxyl group attached to a propyl chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with an appropriate amine and a hydroxyl-containing reagent under specific reaction conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the construction of various organic compounds.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it valuable for understanding biological processes.
Medicine: In the field of medicine, the compound can be used in the development of pharmaceuticals. It may serve as a precursor for drugs that target specific diseases or conditions. Its ability to undergo various chemical reactions makes it a versatile candidate for drug synthesis.
Industry: In industry, this compound can be used as an intermediate in the production of dyes, plastics, and other materials. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments to elucidate the pathways and interactions involved.
Comparison with Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
5-(3-Aminophenyl)furan-2-carboxylic acid amide
Uniqueness: 5-(2-Amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group on the propyl chain. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
CAS No. |
1379354-52-5 |
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Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c9-5(4-10)3-6-1-2-7(13-6)8(11)12;/h1-2,5,10H,3-4,9H2,(H,11,12);1H |
InChI Key |
XLQMVBMWFLZGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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